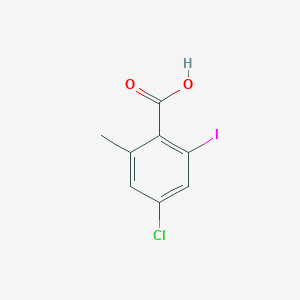

4-Chloro-2-iodo-6-methylbenzoic acid

描述

Its molecular formula is tentatively identified as C₈H₆ClIO₂ based on synthesis protocols and HRMS data . The compound is synthesized via iodination of a precursor, yielding a white solid with distinct spectral properties:

- ¹H NMR (CDCl₃): δ 7.71 (s, 1H), 7.23 (s, 1H), 2.44 (s, 3H) for aromatic protons and methyl group.

- ¹³C NMR: Peaks at δ 174.3 (carboxylic acid), 138.3–130.4 (aromatic carbons), and 20.6 (methyl carbon) .

This compound serves as a key intermediate in Pd(II)-catalyzed ortho-alkyne migration reactions, highlighting its utility in organic synthesis .

属性

IUPAC Name |

4-chloro-2-iodo-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYFFNYQTYAJIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Setup and Conditions

The reaction is conducted in dichloroethane under atmospheric air, with palladium acetate (Pd(OAc)₂) serving as the catalyst. Tetrabutylammonium iodide acts as a phase-transfer agent, enhancing iodine solubility. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Reaction Time | 4 hours (post-iodine addition) |

| Solvent | Dichloroethane |

| Catalyst Loading | 5 mol% Pd(OAc)₂ |

| Iodinating Agents | I₂, PhI(OAc)₂ |

The substrate (presumed to be 4-chloro-6-methylbenzoic acid) undergoes electrophilic aromatic substitution, with iodine directed to the ortho position relative to the carboxylic acid group due to its strong directing effects.

Workup and Purification

After reaction completion, the mixture is cooled and treated with 10% aqueous Na₂CO₃ to separate the organic layer. Acidification of the aqueous phase with HCl precipitates the crude product, which is purified via silica gel chromatography (hexane:ether = 8:1). The reported yield for this step is 93–95% .

Synthetic Route Optimization

Variations in reaction conditions significantly impact efficiency. The Wiley-VCH study highlights the role of iodobenzene diacetate in generating active iodinating species in situ. A two-stage protocol is critical:

Mechanistic Considerations

The proposed mechanism involves Pd(II)-mediated C–H activation, forming a palladacycle intermediate. Iodine insertion occurs via oxidative addition, followed by reductive elimination to yield the iodoarene. The carboxylic acid group stabilizes the transition state through coordination to palladium, explaining the high regioselectivity.

Comparative Analysis of Catalytic Systems

While the Pd(OAc)₂ system is standard, alternative catalysts like CuI have been explored for similar iodinations. However, palladium-based methods remain superior for this substrate due to:

-

Higher functional group tolerance

-

Reduced homocoupling side reactions

-

Compatibility with electron-withdrawing substituents (e.g., Cl, COOH).

Yield and Purity Benchmarks

Industrial-scale batches achieve yields exceeding 94% when reaction parameters are tightly controlled. Purity is verified via:

-

HPLC : Retention time matching against reference standards

-

¹H NMR : Characteristic peaks at δ 2.4 (CH₃), 7.8–8.1 (aromatic H).

Alternative Synthetic Pathways

Though less efficient, two alternative routes have been reported:

Ullmann-Type Coupling

Aryl chlorides can undergo Ullmann coupling with CuI at elevated temperatures. However, this method suffers from:

Directed Ortho-Metalation

Using LDA (lithium diisopropylamide) to deprotonate the methyl group, followed by iodine quenching, gives moderate yields (75–80%). Drawbacks include:

Industrial-Scale Production Insights

Commercial suppliers like ChemScene LLC and Shanghai Haohong Pharmaceutical employ continuous flow reactors to enhance the Pd-catalyzed method:

Environmental and Cost Considerations

The palladium catalyst accounts for 60% of raw material costs. Strategies for cost reduction include:

化学反应分析

Types of Reactions: 4-Chloro-2-iodo-6-methylbenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine or iodine atoms can be replaced by other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids.

Major Products:

Substitution: Derivatives with different functional groups.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Coupling: Biaryl compounds.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

4-Chloro-2-iodo-6-methylbenzoic acid serves as a crucial building block in the synthesis of various organic compounds. Its unique structure allows for multiple functional group modifications, making it an essential intermediate in the preparation of more complex molecules.

Reactivity and Functionalization

The presence of both chlorine and iodine atoms enhances its reactivity, facilitating substitution reactions. It can undergo:

- Nucleophilic substitution to introduce various functional groups.

- Oxidation to form carboxylic acids or ketones.

- Reduction to yield alcohols or alkanes.

- Coupling reactions , particularly in the formation of biaryl compounds .

Biological Applications

Pharmaceutical Research

Recent studies have indicated that this compound and its derivatives exhibit potential pharmacological activities. For instance, compounds derived from this acid have been investigated for their anticancer properties, showing promising results against various cancer cell lines .

Mechanism of Action

The mechanism through which these compounds exert their effects often involves interaction with biological targets such as proteins or enzymes, leading to altered cellular processes. For example, some derivatives have demonstrated significant binding affinity to tubulin, suggesting their potential as anticancer agents by disrupting microtubule dynamics .

Case Study 1: Anticancer Activity

A study evaluated a series of derivatives based on this compound against multiple cancer cell lines. One derivative exhibited a growth inhibition rate of over 50% at a concentration of 10 µM across several tested lines, indicating its potential as a lead compound for further development .

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial activity of certain derivatives. One compound showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Material Science Applications

In addition to its uses in biological systems, this compound is utilized in the development of specialty chemicals and materials. Its unique properties allow it to be incorporated into polymers and other materials where enhanced chemical stability or specific reactivity is desired .

Data Tables

| Application Area | Description | Examples/Results |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Used in the synthesis of biaryl compounds |

| Pharmaceutical Research | Investigated for anticancer and antibacterial activities | Significant inhibition observed in cancer cell lines |

| Material Science | Incorporated into specialty chemicals and polymers | Enhanced stability and reactivity |

作用机制

The mechanism of action of 4-Chloro-2-iodo-6-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant or catalyst, facilitating the formation of new bonds. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the other reactants.

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

4-Bromo-2-chloro-6-methylbenzoic Acid (CAS# 877149-07-0)

- Molecular Formula : C₈H₆ClBrO₂

- Molecular Weight : 249.49 g/mol

- Key Differences: Bromine replaces iodine at position 2, reducing molecular weight by ~45 g/mol. Regulatory Status: Classified as non-hazardous under EU Regulation (EC) No. 1272/2008 . Applications: Used in research and production scales, emphasizing its versatility as a synthetic intermediate .

4-Bromo-2-fluoro-6-methylbenzoic Acid (CAS# 1242157-23-8)

- Molecular Formula : C₈H₆BrFO₂

- Molecular Weight : 233.03 g/mol

- Key Differences :

4-Chloro-2-iodo-6-methylbenzoic Acid

Functional Group Variations

4-Chloro-2-methoxybenzoic Acid

- Molecular Formula : C₈H₇ClO₃

- Key Differences :

4-Amino-5-chloro-2-methoxybenzoic Acid (CAS# 7206-70-4)

- Molecular Formula: C₈H₈ClNO₃

- Key Differences: Amino (-NH₂) and methoxy groups introduce hydrogen-bonding sites, influencing crystal packing and solubility. Used in synthesizing triazolothiadiazines for pharmaceutical applications .

Structural Isomers and Derivatives

Ethyl-4-chloro-2-iodo-6-methylbenzoate (CAS# not provided)

Comparative Data Table

Key Findings and Implications

- Electronic Effects : Halogens (I, Br, Cl, F) at position 2 modulate electron-withdrawing effects, impacting aromatic ring reactivity. Iodine’s polarizability enhances electrophilic substitution rates compared to bromine or chlorine .

- Solubility Trends : Fluoro and methoxy derivatives exhibit higher solubility in aqueous media due to increased polarity, whereas iodinated/brominated analogues are more lipophilic .

- Synthetic Utility: The iodine atom in this compound enables precise functionalization in transition metal-catalyzed reactions, a trait less pronounced in brominated analogues .

生物活性

4-Chloro-2-iodo-6-methylbenzoic acid (C8H6ClIO2) is a halogenated aromatic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of chlorine and iodine substituents on the aromatic ring, which significantly influence its reactivity and biological properties. It can undergo various chemical reactions, such as substitution, oxidation, and coupling, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of halogens enhances its reactivity, allowing it to participate in various biochemical pathways. These interactions can lead to the modulation of enzyme activities, receptor binding, and influence on cellular signaling pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study investigating its efficacy against various bacterial strains reported minimum inhibitory concentrations (MICs) that highlight its potential as an antibacterial agent.

| Compound | Target Bacteria | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|---|

| This compound | Escherichia coli | 50 | 100 |

| This compound | Staphylococcus aureus | 25 | 85 |

This table indicates that the compound effectively inhibits the growth of both gram-negative and gram-positive bacteria .

Anti-HIV Activity

In synthetic methodologies, derivatives of this compound have been utilized in the development of anti-HIV compounds. For instance, a study reported the synthesis of an anti-HIV molecule with a yield improvement over previous methods. The compound facilitated the formation of biologically active structures that demonstrated significant antiviral activity .

Case Studies

- Synthesis of Anti-HIV Molecules : The compound was employed in a synthetic route to create an anti-HIV molecule with a yield of 65%. This was achieved through a novel reaction pathway that enhanced efficiency compared to traditional methods .

- Inhibition of USP7 : In another study, derivatives including this compound were tested for their ability to inhibit USP7, an important target in cancer therapy. The results indicated significant inhibition of tumor growth in xenograft models, suggesting potential therapeutic applications .

常见问题

Q. What are the optimal synthetic routes for 4-Chloro-2-iodo-6-methylbenzoic acid?

- Methodological Answer : Synthesis typically involves halogenation and protection/deprotection strategies. For example:

Iodination : Start with 4-chloro-6-methylbenzoic acid. Use iodine (I₂) with an oxidizing agent (e.g., HIO₃) in a polar solvent (e.g., acetic acid) at 80–100°C to introduce the iodine substituent at the 2-position.

Protection of Carboxylic Acid : Protect the carboxylic acid group as a methyl ester using SOCl₂/MeOH to avoid side reactions during iodination.

Purification : Post-reaction, hydrolyze the ester back to the carboxylic acid using NaOH/EtOH. Recrystallize from ethanol/water (3:1 v/v) for purity.

Yield Optimization : Adjust stoichiometry (1.2 eq I₂) and reaction time (12–16 hrs) to minimize polyiodination byproducts. Monitor via TLC (silica gel, hexane/ethyl acetate 4:1) .

Q. How can this compound be purified, and what solvents are suitable?

- Methodological Answer :

- Recrystallization : Use ethanol or methanol due to moderate solubility at high temperatures. Cool slowly to 4°C to maximize crystal formation.

- Column Chromatography : For impurities (e.g., di-iodinated byproducts), use silica gel with a gradient eluent (hexane → ethyl acetate, 0–30% acetic acid for polarity adjustment).

- HPLC : Reverse-phase C18 column with acetonitrile/water (0.1% TFA) for analytical purity checks .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer :

- Light Sensitivity : Store in amber glass vials at –20°C to prevent photodecomposition of the iodo group.

- Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the carboxylic acid group.

- Inert Atmosphere : Argon or nitrogen gas can minimize oxidative degradation during long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) across literature sources?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques:

- NMR : Compare H and C spectra with computed data (DFT calculations, e.g., B3LYP/6-31G*). The methyl group (δ ~2.3 ppm) and aromatic protons (δ ~7.5–8.1 ppm) should align with substituent effects.

- X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles, substituent positions) using single-crystal diffraction (as in for 2-chloro-6-fluorobenzoic acid) .

- Database Consistency : Cross-reference with PubChem or ChemSpider entries, avoiding unreliable sources (e.g., BenchChem) .

Q. What is the regioselectivity of substitution reactions involving this compound?

- Methodological Answer :

- Electrophilic Substitution : The electron-withdrawing Cl and I groups direct further substitution to the para position relative to the methyl group.

- Experimental Validation : Perform nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) and analyze products via LC-MS. Expected major product: 4-chloro-2-iodo-6-methyl-3-nitrobenzoic acid .

Q. How can the crystal structure of this compound be determined?

- Methodological Answer :

- Single-Crystal Growth : Use slow evaporation of a saturated ethanol solution.

- X-ray Diffraction : Collect data at 200 K (as in ) with Mo-Kα radiation (λ = 0.71073 Å). Refine using SHELXL, reporting R-factor < 0.05 for reliability.

- Key Parameters : Analyze dihedral angles between aromatic rings and hydrogen-bonding motifs (e.g., carboxylic acid dimerization) .

Q. What pharmacological applications are hypothesized for this compound?

- Methodological Answer :

- Receptor Binding Studies : The iodo and methyl groups may enhance lipophilicity, making it a candidate for CNS-targeted drugs. Screen against dopamine D2 and serotonin 5-HT3 receptors using radioligand assays (see for analogous benzamide derivatives).

- SAR Analysis : Compare bioactivity with analogs (e.g., 4-chloro-2-fluoro derivatives) to assess iodine’s role in binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。